
(3-Aminopropyl)triméthylsilane chlorhydrate
Vue d'ensemble
Description
(3-Aminopropyl)trimethylsilane hydrochloride is an organosilicon compound with the molecular formula C6H18ClNSi. It is a derivative of (3-aminopropyl)trimethylsilane, where the amine group is protonated to form the hydrochloride salt. This compound is widely used in various fields, including organic synthesis, material science, and surface modification.
Applications De Recherche Scientifique
(3-Aminopropyl)trimethylsilane hydrochloride has numerous applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound is employed in the functionalization of surfaces, particularly in the modification of silica and other metal oxides.
Biology and Medicine: It is used in the preparation of biocompatible materials and as a reagent in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
Target of Action
(3-Aminopropyl)trimethylsilane hydrochloride, also known as APTMS, is an organosilicon compound that is frequently used in the process of silanization . The primary targets of APTMS are surfaces that need to be functionalized, particularly metal oxides such as silica and titania .
Mode of Action
APTES acts as a dual-role reagent for the bidirectional bridging between Pd 2+ and AlOOH/Al, as well as the formation of SiO2 matrix and mesopores . It is employed in the formation of nanostructures assembled onto monolithic AlOOH/Al nanoarrays . This interaction results in the formation of a well-formed SiO2 shell and abundant mesopores during the thermal decomposition of APTMS .
Biochemical Pathways
The biochemical pathways affected by APTMS primarily involve the formation of covalent bonds between the APTMS and the target surfaces. For instance, APTMS can covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . This process involves the treatment of thermoplastics with oxygen plasma to functionalize surface molecules, followed by coating with an aqueous 1% by volume APTMS solution .
Pharmacokinetics
It’s known that aptms is a solid at room temperature and has a molecular weight of 16775 g/mol .
Result of Action
The result of APTMS action is the formation of a stable, covalent bond within 2 minutes when it is used with PDMS . This bond forms between the APTMS-functionalized surface and the oxygen plasma-treated PDMS surface . This process is used to create a variety of nanostructures for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)trimethylsilane hydrochloride can be synthesized through the reaction of (3-aminopropyl)trimethylsilane with hydrochloric acid. The reaction typically involves dissolving (3-aminopropyl)trimethylsilane in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of (3-aminopropyl)trimethylsilane hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopropyl)trimethylsilane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Condensation Agents: Aldehydes and ketones are typically used in condensation reactions.
Hydrolysis Conditions: Hydrolysis is usually carried out in aqueous solutions under mild acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted amines can be formed.
Condensation Products: Imines or Schiff bases are the primary products of condensation reactions.
Hydrolysis Products: The free amine and hydrochloric acid are the main products of hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is similar in structure but contains ethoxy groups instead of methyl groups. It is commonly used in silanization and surface modification.
(3-Aminopropyl)trimethoxysilane: Similar to (3-aminopropyl)triethoxysilane, but with methoxy groups.
Uniqueness
(3-Aminopropyl)trimethylsilane hydrochloride is unique due to its specific combination of the trimethylsilyl group and the hydrochloride salt form. This gives it distinct properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. Additionally, the hydrochloride form provides better stability and ease of handling compared to its free amine counterpart .
Propriétés
IUPAC Name |
3-trimethylsilylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOYWYEPZWWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




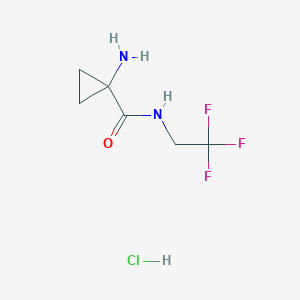
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)
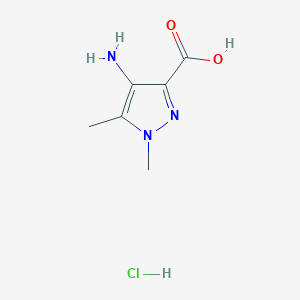
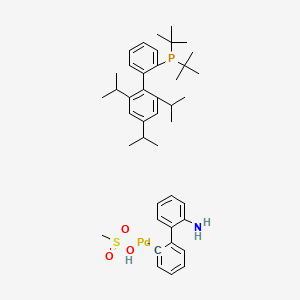
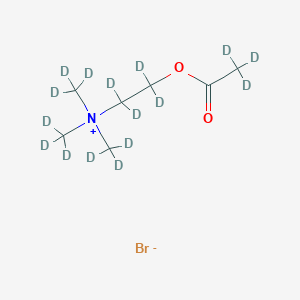
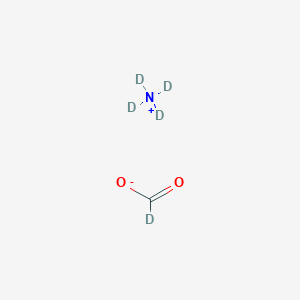
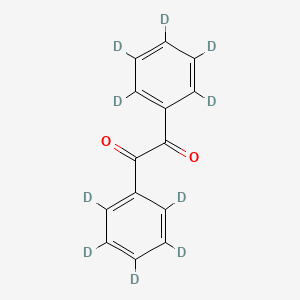



![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
